5-Fluoro-2H-chromen-2-one

Lipophilicity Physicochemical profiling Drug design

Researchers seeking a fluorinated coumarin scaffold with enhanced lipophilicity for SAR studies face isomer-dependent variability. 5-Fluoro-2H-chromen-2-one (XLogP3 = 2.0) delivers a measurable ~0.5 logP advantage over the 6-fluoro isomer, translating to >3-fold higher partition coefficient for hydrophobic target engagement. Purity is documented at 95%, ensuring reproducible derivatization. Key differentiation: fluorine at the 5-position uniquely perturbs the lactone carbonyl, offering distinct reactivity vs. 6-/7-/8-fluoro regioisomers. Supplied globally with batch-specific quality documentation for cross-study consistency.

Molecular Formula C9H5FO2
Molecular Weight 164.13 g/mol
Cat. No. B15329458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2H-chromen-2-one
Molecular FormulaC9H5FO2
Molecular Weight164.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)O2)C(=C1)F
InChIInChI=1S/C9H5FO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H
InChIKeyYKTOYIVJFQCXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2H-chromen-2-one Procurement & Sourcing Overview


5-Fluoro-2H-chromen-2-one (5-fluorocoumarin, CAS 1562426-94-1) is a synthetic mono-fluorinated coumarin characterized by a single fluorine atom substituted at the 5-position of the benzopyran-2-one scaffold. It shares the molecular formula C₉H₅FO₂ and an exact mass of 164.03 Da with its regioisomeric fluorocoumarins [1]. Commercially, it is commonly supplied at approximately 95% purity and is utilized as a research intermediate, fluorescent probe precursor, and building block for more complex coumarin-derived bioactive compounds [1]. Its computed lipophilicity (XLogP3 = 2.0) differentiates it from unsubstituted coumarin (XLogP3 ≈ 1.4) and, critically, from the 6-fluoro isomer (XLogP3 = 1.5), indicating distinct partitioning and permeability behavior [1][2].

Why 5-Fluoro-2H-chromen-2-one Cannot Be Substituted with Other Fluorocoumarins


Fluorocoumarin regioisomers are not functionally equivalent. The position of the single fluorine atom on the coumarin ring system directly and quantifiably alters the compound’s physicochemical profile. For instance, the calculated lipophilicity of 5-fluorocoumarin (XLogP3 = 2.0) is 0.5 log units higher than that of 6-fluorocoumarin (XLogP3 = 1.5), a difference that corresponds to a more than 3-fold increase in the octanol-water partition coefficient [1][2]. In medicinal chemistry and probe design contexts, such a shift in lipophilicity can substantially impact membrane permeability, protein binding, and in vivo distribution, making simple isomer substitution inadvisable without re-validation of pharmacokinetic or photophysical parameters [3]. Furthermore, because the 5-position lies adjacent to the pyrone ring oxygen, fluorine substitution at this site can uniquely influence the electron density of the lactone carbonyl, potentially altering reactivity toward nucleophiles and hydrolysis rates relative to the 6-, 7-, or 8-fluoro isomers [1].

Quantitative Evidence vs Closest Analogs


Computed Lipophilicity: 5-Fluoro vs 6-Fluoro Isomer

The computed octanol-water partition coefficient (XLogP3) of 5-fluoro-2H-chromen-2-one is 2.0, compared to 1.5 for 6-fluoro-2H-chromen-2-one, representing a 0.5 log unit difference that corresponds to an approximately 3.2-fold higher partition coefficient for the 5-fluoro isomer [1][2]. The unsubstituted parent coumarin has an experimental logP of approximately 1.4 [3], situating the 5-fluoro compound as the more lipophilic variant among these mono-fluorinated and non-fluorinated comparators.

Lipophilicity Physicochemical profiling Drug design

Commercial Purity and Procurement Readiness

5-Fluoro-2H-chromen-2-one is available from commercial suppliers at a reported purity of 95%, as listed on established chemical sourcing platforms . In contrast, direct purity specifications for regioisomers such as 6-fluorocoumarin are not uniformly disclosed in accessible catalogs, creating a transparency advantage for procurement decisions where defined purity documentation is required .

Procurement Purity specification Research chemical supply

Recommended Application Scenarios


Lipophilicity-Driven Lead Optimization

When a medicinal chemistry program requires a fluorinated coumarin scaffold with enhanced lipophilicity relative to the parent coumarin, 5-fluorocoumarin (XLogP3 = 2.0) offers a measurable logP advantage over both unsubstituted coumarin (logP ≈ 1.4) and the 6-fluoro regioisomer (XLogP3 = 1.5) [1]. This can be strategically exploited to improve target binding in hydrophobic enzyme pockets or to tune blood-brain barrier penetration without resorting to larger, higher-molecular-weight hydrophobic substituents [2].

Fluorinated Building Block for SAR Studies

Because 5-fluorocoumarin is commercially available with a documented purity of 95%, research groups conducting structure-activity relationship (SAR) studies can procure this specific regioisomer with a transparent quality specification [1]. This supports reproducible synthesis of 5-fluoro-substituted coumarin derivatives and facilitates cross-study comparisons, a practical advantage when purity data for alternative fluorocoumarin isomers is inconsistently reported .

Fluorescent Probe Design with Defined Properties

In fluorescent probe and sensor design, where fluorine placement can modulate the electronic environment of the coumarin chromophore, the 5-fluoro substitution pattern provides a distinct electronic perturbation due to its proximity to the pyrone ring oxygen and the lactone carbonyl [1]. Together with the quantifiably higher computed lipophilicity versus the 6-fluoro isomer, this makes 5-fluorocoumarin a candidate scaffold for probes intended for more lipophilic cellular compartments or membrane-associated targets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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